Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an amino group, a methoxymethyl group, and a carboxylate ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, or by direct amination of a suitable precursor. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride.
Esterification: The carboxylate ester group is typically introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxymethyl groups can participate in hydrogen bonding and other interactions with biological targets, while the thiophene ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- 5-(methylamino)thiophene-2-carboxylate
Uniqueness
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an amino group and a methoxymethyl group on the thiophene ring allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-11-4-5-3-6(9)13-7(5)8(10)12-2/h3H,4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTSTZPYKIFMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712262-13-0 |
Source
|
Record name | methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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